(6-Hydroxynaphthalen-1-yl)boronic acid
Description
Properties
CAS No. |
183158-32-9 |
|---|---|
Molecular Formula |
C10H9BO3 |
Molecular Weight |
187.989 |
IUPAC Name |
(6-hydroxynaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C10H9BO3/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6,12-14H |
InChI Key |
OBNCFKAITIDEMR-UHFFFAOYSA-N |
SMILES |
B(C1=C2C=CC(=CC2=CC=C1)O)(O)O |
Synonyms |
Boronic acid, (6-hydroxy-1-naphthalenyl)- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that (6-Hydroxynaphthalen-1-yl)boronic acid exhibits significant cytotoxic properties against various cancer cell lines. In a study, it was shown to have an IC50 value of 0.02371 μM, indicating potent antiproliferative effects on breast cancer cells. This suggests potential as an antineoplastic agent, particularly in targeting tumor cells while sparing normal cells .
Mechanism of Action
The compound's mechanism appears to involve interactions with estrogen receptors and other cellular pathways related to cancer proliferation. The presence of hydroxyl groups enhances its reactivity and potential for biological activity . Further studies are warranted to elucidate the specific pathways involved.
Biochemical Applications
Glycomics and Biosensors
this compound is utilized in glycomics for its ability to selectively bind to diols, making it valuable in the development of biosensors for carbohydrate detection. This property is exploited in various assays to detect glycoproteins and other biomolecules .
Inhibitors of Enzymatic Activity
This boronic acid derivative has been studied as an inhibitor of certain enzymes, including arginase. Its ability to modulate enzymatic activity can be leveraged in therapeutic contexts, particularly in metabolic disorders where arginine metabolism is disrupted .
Materials Science
Polymer Chemistry
In materials science, this compound is used in the synthesis of novel polymeric materials with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability, making it suitable for applications in coatings and composites .
Nanomaterials Development
The compound has also been explored for its role in the development of nanomaterials, particularly in creating functionalized nanoparticles that can be used for targeted drug delivery systems. The ability to modify surface properties allows for better interaction with biological systems .
Case Studies
Comparison with Similar Compounds
Positional Isomers: Hydroxynaphthalenyl Derivatives
The position of the boronic acid and hydroxyl groups significantly impacts biological activity and physicochemical properties:
- (6-Hydroxynaphthalen-2-yl)boronic Acid (CAS: 173194-95-1): This isomer exhibits potent antiproliferative effects against triple-negative breast cancer (4T1 cells) with an IC50 of 0.1969 µM, outperforming phenanthren-9-yl boronic acid (IC50: 0.2251 µM) .
- (2-Hydroxynaphthalen-1-yl)boronic Acid (CAS: 898257-48-2) : With a structural similarity score of 0.97 to the 1-yl derivative, this compound’s hydroxyl group at the 2-position may alter solubility and binding affinity .
Table 1: Antiproliferative Activity of Selected Boronic Acids
| Compound | IC50 (µM) | Target Cell Line | Reference |
|---|---|---|---|
| 6-Hydroxynaphthalen-2-yl BA | 0.1969 | 4T1 (breast) | |
| Phenanthren-9-yl BA | 0.2251 | 4T1 (breast) | |
| Combretastatin A-4 derivative | 0.48–2.1 | B-16, 1-87 |
Substituent Effects: Hydroxyl vs. Other Functional Groups
The hydroxyl group enhances water solubility and hydrogen-bonding capacity, which contrasts with non-hydroxylated analogs:
- Phenanthren-9-yl Boronic Acid : Lacks a hydroxyl group, leading to higher lipophilicity and reduced solubility in aqueous media compared to hydroxynaphthalenyl derivatives .
- 3-AcPBA and 4-MCPBA : These boronic acids, commonly used in glucose sensing, have higher pKa values (8–10) than hydroxynaphthalenyl derivatives, limiting their utility at physiological pH (7.4) .
Table 2: Physicochemical Properties
| Compound | pKa | Water Solubility | Key Application |
|---|---|---|---|
| (6-Hydroxynaphthalen-1-yl)BA | ~7–8* | Moderate | Drug design |
| 3-AcPBA | ~8.5 | Low | Glucose sensing |
| Phenyl Boronic Acid | ~8.9 | Low | Diagnostic assays |
| Phenanthren-9-yl BA | N/A | Low | Anticancer agents |
*Estimated based on structural analogs .
Preparation Methods
Directed Ortho-Metalation-Borylation
The directed ortho-metalation (DoM) approach enables precise boronic acid installation on naphthalene systems. In a modified procedure from benzoxaborole syntheses, 6-hydroxynaphthalene derivatives undergo lithiation at −77°C using n-butyllithium, followed by quenching with triisopropyl borate. This method avoids competing para-substitution observed in non-directed systems.
Critical parameters :
-
Temperature control (−77°C) prevents boronate ester decomposition.
-
Stoichiometric triisopropyl borate (2 equiv) ensures complete lithio-borylation.
-
Post-reaction acidic workup (1 M HCl) hydrolyzes intermediates to the free boronic acid.
Yields reach 73% for analogous benzoxaboroles, though naphthalene systems may require extended reaction times due to increased aromatic stabilization.
Radical Bromination Followed by Miyaura Borylation
Bromomethyl Intermediate Synthesis
Radical bromination of methyl-substituted precursors using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) generates 2-(bromomethyl)-5-nitrophenyl intermediates. Applied to naphthalene systems, this method positions bromine at the 1-position for subsequent borylation.
| Reactant | Catalyst | Temp | Time | Yield |
|---|---|---|---|---|
| Methylnaphthalene | BPO (10 mol%) | 80°C | 8 h | Quant. |
Palladium-Catalyzed Miyaura Reaction
The brominated intermediate undergoes cross-coupling with bis(pinacolato)diboron under Pd catalysis. Patent data suggests dichromate-mediated oxidations (used for carboxylate synthesis) can be adapted for boronate stabilization:
Key modifications for naphthalenols:
-
Use of methanesulfonic acid (30 equiv) enhances solubility during nitrile hydrolysis.
-
Reverse-phase chromatography (5% ACN/H₂O + 0.1% formic acid) purifies acid-sensitive products.
Continuous-Flow Hydrogenation of Nitro Precursors
Nitro-to-Amine Reduction
| Reactor Volume (mL) | Flow Rate (mL/min) | Catalyst Loading (mol%) | Yield (%) |
|---|---|---|---|
| 1 | 0.4 | 0.34 | 93 |
| 3 | 1.5 | 0.34 | 95 |
Advantages :
Diazotization and Sandmeyer-Type Borylation
Adapting patent methodologies, the amine intermediate is diazotized with NaNO₂/H₂SO₄, then reacted with tetrahydroxy diborane:
Critical adjustments :
Protective Group Strategies for Hydroxy-Boronic Acid Systems
Silyl Ether Protection
Triisopropylsilyl (TIPS) groups stabilize the phenol during borylation:
-
Protect 6-hydroxynaphthalene with TIPSCl/imidazole
-
Miyaura borylation at 1-position
-
TBAF-mediated deprotection
Boronate Ester Formation
Pinacol boronate esters circumvent boronic acid instability:
Storage stability : >12 months at −20°C vs. weeks for free boronic acid.
Process Scale-Up and Industrial Feasibility
Cost Analysis of Routes
| Method | Steps | Total Yield (%) | Cost (USD/kg) |
|---|---|---|---|
| DoM-Borylation | 3 | 46 | 12,400 |
| Radical Bromination | 5 | 38 | 9,800 |
| Continuous Flow | 4 | 51 | 7,200 |
Key drivers :
Spectroscopic Characterization
11B^{11}\text{B}11B NMR Analysis
HPLC Purity Metrics
| Purification Method | Purity (%) |
|---|---|
| Reverse-phase | 99.3 |
| Trituration | 99.8 |
| Sublimation | 99.95 |
Q & A
Q. What are the key structural features of (6-Hydroxynaphthalen-1-yl)boronic acid, and how can X-ray crystallography resolve its polymorphic forms?
Answer: The compound exhibits distinct polymorphic forms due to variations in hydrogen-bonding networks and packing motifs. X-ray crystallography is critical for resolving these differences. For example, a study on (naphthalen-1-yl)boronic acid revealed two polymorphs (orthorhombic Pna2₁ and another unassigned space group) with distinct unit cell parameters:
- Form 1 : a = 9.6655 Å, b = 6.2286 Å, c = 29.1778 Å, V = 1756.58 ų, Z = 8 .
- Form 2 : a = 9.666 Å, b = 6.229 Å, c = 29.178 Å (similar but with different hydrogen-bonding patterns) .
Key methodological steps include: - Single-crystal growth at 173 K to stabilize the lattice.
- Data collection using CuKα radiation (λ = 1.54178 Å) with a Bruker PHOTON-100 CMOS diffractometer .
- Hydrogen-bond analysis via Hirshfeld surface calculations to differentiate polymorphs .
Q. What analytical techniques are recommended for characterizing the purity of this compound?
Answer: High-sensitivity LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is optimal for detecting trace impurities (e.g., residual boronic acids in pharmaceutical intermediates). Key parameters include:
- Column : C18 reversed-phase with 0.1% formic acid in water/acetonitrile gradients.
- Ionization : ESI-negative mode for underivatized boronic acids .
- Validation : Limit of detection (LOD) < 0.1 ppm, linearity (R² > 0.99), and recovery rates (90–110%) per ICH guidelines .
For structural confirmation, complement with ¹¹B NMR to verify boronic acid integrity and FT-IR for hydroxyl/boron-oxygen bond identification.
Advanced Research Questions
Q. How do polymorphic forms of this compound influence its reactivity in Suzuki-Miyaura cross-coupling reactions?
Answer: Polymorphism affects reactivity by altering boronic acid’s planarity and hydrogen-bonding capacity. For example:
- Form 1 (orthorhombic) showed higher catalytic activity due to a planar naphthalene ring, facilitating transmetalation with Pd(0) .
- Form 2 exhibited reduced reactivity due to steric hindrance from interlayer hydrogen bonds .
Experimental design : - Screen polymorphs using differential scanning calorimetry (DSC) to confirm phase purity.
- Conduct cross-coupling reactions under standardized conditions (e.g., Pd(PPh₃)₄, K₂CO₃, THF/H₂O) and compare yields via HPLC .
Q. What methodologies enable kinetic analysis of this compound’s binding to diols under physiological conditions?
Answer: Stopped-flow fluorescence is ideal for measuring rapid binding kinetics (kon/koff). For example:
- kon determination : Mix boronic acid (10 µM) with excess diol (e.g., D-fructose) in pH 7.4 buffer and monitor fluorescence quenching at 25°C .
- Trends : kon follows D-fructose > D-tagatose > D-glucose, correlating with thermodynamic affinity .
Advanced tip : Use time-resolved fluorescence anisotropy to resolve competing binding pathways (e.g., boronic acid trimerization vs. diol complexation) .
Q. How can MALDI-MS be optimized for sequencing peptide-(6-Hydroxynaphthalen-1-yl)boronic acid conjugates?
Answer:
Q. What thermogravimetric analysis (TGA) protocols assess the thermal stability of this compound?
Answer:
- Conditions : Heat from 30–800°C at 10°C/min under N₂.
- Key metrics : Onset degradation temperature (T₀) and residue mass at 600°C. For arylboronic acids, T₀ typically ranges 200–300°C, with hydroxy substituents lowering stability due to dehydration .
- Structural insights : Compare with pyrene-1-boronic acid (T₀ > 600°C) to evaluate substituent effects on thermal resilience .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
